molecular formula C9H10F2O2 B2898976 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol CAS No. 130728-23-3

2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol

Cat. No. B2898976
CAS RN: 130728-23-3
M. Wt: 188.174
InChI Key: ISFCVJGNLBFSOB-MRVPVSSYSA-N
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Description

2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol, also known as DFMEOH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of the well-known drug, fluoxetine, which is used to treat depression and anxiety disorders. DFMEOH is a promising candidate for research in the fields of neuroscience and pharmacology due to its unique properties and potential therapeutic benefits.

Scientific Research Applications

Fluorination in Organic Synthesis

The use of difluoroiodoarenes, including compounds structurally related to 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol, has been explored in organic synthesis. For example, substituted (difluoroiodo)arenes have been reacted with various compounds to produce difluoro compounds, showcasing the utility of fluorination in producing diverse organic molecules (Gregorčič & Zupan, 1977).

Photolysis and Photoaffinity Probes

Research has been conducted on the photolysis of certain diazirines, resulting in compounds structurally similar to 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol. This study has implications for the use of these compounds in photoaffinity probes, a technique often used in biochemical studies to investigate molecular interactions (Platz et al., 1991).

Anticancer Agent Synthesis

In the context of anticancer research, derivatives of 1-(4-methoxyphenyl)ethan-1-ol have been synthesized and evaluated for their cytotoxicity against cancer cell lines. One such compound, PVHD303, demonstrated potent antiproliferative activity and inhibited tumor growth in vivo, indicating the potential of these derivatives in cancer treatment (Suzuki et al., 2020).

Environmental Degradation Studies

Environmental studies have investigated the degradation of methoxychlor, a compound structurally related to 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol. The degradation process, involving organisms like the white rot fungus Phanerochaete chrysosporium, is essential for understanding the environmental impact and breakdown of these types of chemicals (Grifoll & Hammel, 1997).

properties

IUPAC Name

(1R)-2,2-difluoro-1-(4-methoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-13-7-4-2-6(3-5-7)8(12)9(10)11/h2-5,8-9,12H,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFCVJGNLBFSOB-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-2,2-difluoro-1-(4-methoxyphenyl)ethanol

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